Ethyl 2-ethyl-3-methylbutanoate

Flavor chemistry Distillation engineering Formulation volatility

Ethyl 2-ethyl-3-methylbutanoate is a saturated acyclic monocarboxylic acid ethyl ester (C9H18O2, MW 158.24) characterized by branching at the α- and β-positions of the acyl chain. Its physical properties—boiling point 165.2 °C at 760 mmHg, density 0.872 g/cm³, refractive index 1.415, and XLogP3 2.7—position it as a higher-molecular-weight, less volatile, and more lipophilic analog relative to common short-chain branched ethyl esters such as ethyl isovalerate and ethyl 2-methylbutanoate.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 63791-85-5
Cat. No. B3276287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-ethyl-3-methylbutanoate
CAS63791-85-5
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCC(C(C)C)C(=O)OCC
InChIInChI=1S/C9H18O2/c1-5-8(7(3)4)9(10)11-6-2/h7-8H,5-6H2,1-4H3
InChIKeyLQQJUPMYOFCSCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-ethyl-3-methylbutanoate (CAS 63791-85-5): Comparative Physicochemical and Analytical Profile for Scientific Procurement


Ethyl 2-ethyl-3-methylbutanoate is a saturated acyclic monocarboxylic acid ethyl ester (C9H18O2, MW 158.24) characterized by branching at the α- and β-positions of the acyl chain . Its physical properties—boiling point 165.2 °C at 760 mmHg, density 0.872 g/cm³, refractive index 1.415, and XLogP3 2.7—position it as a higher-molecular-weight, less volatile, and more lipophilic analog relative to common short-chain branched ethyl esters such as ethyl isovalerate and ethyl 2-methylbutanoate [1][2]. These quantifiable differences directly impact its utility in flavor and fragrance research, analytical method development, and synthetic intermediate procurement.

Why Ethyl 2-ethyl-3-methylbutanoate Cannot Be Replaced by Generic Short-Chain Branched Ethyl Esters


Short-chain branched ethyl esters such as ethyl isovalerate, ethyl 2-methylbutanoate, and ethyl 2-ethylbutanoate are often treated as interchangeable building blocks in flavor and fragrance formulation. However, the addition of an ethyl branch at the α-position in ethyl 2-ethyl-3-methylbutanoate introduces quantifiable shifts in boiling point (Δ ~30–33 °C vs. ethyl isovalerate and ethyl 2-methylbutanoate), Kovats retention index (ΔRI = 144 vs. ethyl isovalerate on SE-30), and lipophilicity (ΔXLogP3 ≈ 0.6) [1][2]. These deviations alter volatility, chromatographic behavior, and partitioning properties, meaning that direct substitution without experimental validation will compromise headspace analysis, distillation protocols, and sensory consistency of formulated products.

Quantitative Differentiation Evidence for Ethyl 2-ethyl-3-methylbutanoate Procurement Decisions


Boiling Point Elevation Relative to Ethyl Isovalerate and Ethyl 2-Methylbutanoate

Ethyl 2-ethyl-3-methylbutanoate exhibits a boiling point of 165.2 °C at 760 mmHg, which is approximately 32–34 °C higher than ethyl isovalerate (131–133 °C) and ethyl 2-methylbutanoate (132–133 °C), and about 13 °C higher than ethyl 2-ethylbutanoate (152 °C) . This difference, measured under standard atmospheric pressure, is directly attributable to the increased molecular weight and branching at the α-carbon.

Flavor chemistry Distillation engineering Formulation volatility

Kovats Retention Index Elongation on Non-Polar Stationary Phase

On an SE-30 non-polar capillary column, ethyl 2-ethyl-3-methylbutanoate registers a Kovats retention index (RI) of 983, whereas ethyl isovalerate elutes at RI 839 on the same stationary phase type [1][2]. The ΔRI of 144 represents a significant chromatographic shift that enables unambiguous peak identification in complex volatile mixtures.

Analytical chemistry GC-MS method development Volatile compound identification

Lipophilicity Differentiation via Computed XLogP3

Computed XLogP3 values from PubChem place ethyl 2-ethyl-3-methylbutanoate at 2.7, compared to 2.1 for ethyl isovalerate and ethyl 2-methylbutanoate [1][2]. The ΔXLogP3 of ~0.6 indicates measurably greater affinity for organic phases, which influences extraction efficiency, flavor release kinetics, and biological permeability.

QSAR Partitioning behavior Flavor release modeling

Refractive Index Shift for Purity and Identity Confirmation

The refractive index (n20/D) of ethyl 2-ethyl-3-methylbutanoate is reported as 1.415, while ethyl isovalerate and ethyl 2-methylbutanoate exhibit values of 1.396 and 1.397, respectively . The absolute difference of ~0.018–0.019 exceeds typical refractometer precision (0.001), providing a rapid, non-destructive method for distinguishing these structurally similar esters.

Quality control Identity testing Refractometry

Parent Acid Olfactory Descriptor: Indirect Sensory Differentiation from Isovaleric Acid Esters

While direct odor threshold data for ethyl 2-ethyl-3-methylbutanoate are not available in the peer-reviewed literature, the parent carboxylic acid (2-ethyl-3-methylbutanoic acid) is consistently described as having a 'pungent' odor in contrast to the 'sweaty' or 'rancid' descriptor of its structural analog 3-methylbutanoic acid (isovaleric acid) [1]. Since esterification typically attenuates but does not eliminate the acyl-chain contribution to odor character, the differentiated sensory profile of the parent acid implies that the target ester likely possesses a distinct olfactory signature compared to ethyl isovalerate. This is a class-level inference and should be confirmed by direct sensory panel or GC-olfactometry data.

Flavor science Sensory analysis Olfactory receptor interaction

Optimal Application Scenarios for Ethyl 2-ethyl-3-methylbutanoate Based on Quantitative Differentiation Evidence


Non-Polar GC-MS Standard for Branched Ester Identification in Complex Volatile Matrices

The Kovats retention index of 983 on SE-30—significantly higher than ethyl isovalerate (839) and ethyl 2-methylbutanoate (~845 on SE-54)—makes ethyl 2-ethyl-3-methylbutanoate an ideal retention-time marker for branched ester clusters in fruit, wine, and essential oil volatilomes [1]. Its elution window is distinct from common food esters, reducing misidentification risks in non-targeted metabolomics workflows.

Thermally Stable Flavor Precursor for Baked Goods and Heat-Processed Foods

With a boiling point of 165.2 °C, this ester survives baking and extrusion temperatures that would partially volatilize ethyl isovalerate (bp 131–133 °C) or ethyl 2-methylbutanoate (bp 132–133 °C) . Researchers designing encapsulated or heat-release flavor systems may prefer it for sustained aroma delivery during thermal processing.

Lipophilic Probe Molecule for Partitioning and Controlled Release Studies

The elevated XLogP3 value of 2.7, versus 2.1 for ethyl isovalerate, positions ethyl 2-ethyl-3-methylbutanoate as a more hydrophobic probe for studying flavor partitioning in emulsion systems, SPME fiber sorption kinetics, and lipid-based delivery vehicles [2]. Its increased organic-phase affinity can model the behavior of longer-chain ester flavorants.

Refractometric Identity Verification in Flavor House Quality Control

The refractive index difference of 0.018–0.019 relative to ethyl isovalerate and ethyl 2-methylbutanoate allows incoming material inspection using a standard Abbe refractometer without the need for GC instrumentation . This rapid, non-destructive test reduces quarantine time and analytical costs in high-throughput flavor production environments.

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